molecular formula C25H28N2O6 B2807098 Propyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate CAS No. 847336-89-4

Propyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate

Cat. No. B2807098
M. Wt: 452.507
InChI Key: YZBMOLWVWYHQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Propyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate” is a chemical compound with a complex structure. It is related to the class of compounds known as coumarins, which have a wide range of applications in diverse areas such as pharmaceuticals, dyes, and liquid crystals .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a coumarin ring, a piperazine ring, and various functional groups . The coumarin ring is essentially planar, and an intramolecular O—H N hydrogen bond forms an S(6) ring motif . The piperazine ring adopts a chair conformation .

Scientific Research Applications

Chemical Synthesis and Derivative Exploration

  • A study by Guguloth, V. (2021) described the synthesis of novel derivatives of [1,4]benzoxazinone, a process that involves crucial intermediates potentially related to the chemical structure of interest. This research underscores the methodological advancements in synthesizing complex molecules, which could lead to the development of new pharmacological agents (Guguloth, 2021).

  • Another study by Marvanová et al. (2016) focused on synthesizing new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents. This research illustrates the application of chemical synthesis in creating molecules with specific therapeutic targets, indicating a direct relevance to designing compounds with precise pharmacological activities (Marvanová et al., 2016).

Pharmacological Properties and Potential Therapeutic Activities

  • Research on arylpiperazine derivatives of phenytoin explored their affinity and selectivity towards 5-HT1A with reference to α1-adrenergic receptors. This study showcases the potential neurological applications of similar compounds, suggesting their relevance in developing treatments for conditions modulated by these receptors (Handzlik et al., 2011).

  • The synthesis and in vitro microbiological evaluation of novel series of derivatives catalyzed by reusable silica-bonded N-propylpiperazine sulfamic acid were detailed in a study by Ghashang et al. (2015). This research contributes to the understanding of the antimicrobial potential of such compounds, emphasizing their importance in addressing resistant microbial strains (Ghashang et al., 2015).

properties

IUPAC Name

propyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-3-14-31-25(30)17-4-6-18(7-5-17)33-22-16-32-24-19(23(22)29)8-9-21(28)20(24)15-27-12-10-26(2)11-13-27/h4-9,16,28H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBMOLWVWYHQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate

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